Structural Differentiation from the Closest Commercial Analog (CAS 899999-17-8)
The target compound differs from its closest commercially available analog, N1-(5-chloro-2-cyanophenyl)-N2-(2-morpholino-2-(thiophen-2-yl)ethyl)oxalamide (CAS 899999-17-8), by the substitution on the N1-phenyl ring . The target compound bears a 2,5-difluorophenyl group, whereas the analog features a 5-chloro-2-cyanophenyl group. This specific substitution is functionally relevant: 2,5-difluoro substitution has been associated with potent ROMK inhibition in patent disclosures, while 5-chloro-2-cyano substitution introduces a strong electron-withdrawing cyano group that alters electronic distribution and may confer off-target toxicity risks [1]. The target compound lacks the cyano group, potentially offering a differentiated safety profile for cardiovascular research.
| Evidence Dimension | Key Aromatic Substituent on Phenyl Ring |
|---|---|
| Target Compound Data | 2,5-Difluorophenyl (Hammett sigma_m = 0.34 each, no cyano group) |
| Comparator Or Baseline | 5-Chloro-2-cyanophenyl (Hammett sigma_p for CN = 0.66; Cl sigma_m = 0.37) |
| Quantified Difference | Absence of strong electron-withdrawing cyano group; differential logP and hydrogen-bonding capacity |
| Conditions | Computational physicochemical comparison based on substituent constants; no comparative biological assay data available |
Why This Matters
This structural distinction is critical for SAR studies, as the 2,5-difluorophenyl motif is explicitly enumerated in ROMK inhibitor patents, and the absence of a potentially toxic cyano group may influence procurement decisions for in vivo cardiovascular models.
- [1] Suzuki, T.; et al. Inhibitors of Renal Outer Medullary Potassium Channel. Patent WO2016008064A1, 2016. (Discloses SAR for difluorophenyl ROMK inhibitors). View Source
